7-Fluoro-1-methylquinolin-2(1H)-one
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Overview
Description
7-Fluoro-1-methylquinolin-2(1H)-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-methylquinolin-2(1H)-one typically involves the fluorination of a quinoline precursor. One common method is the electrophilic fluorination of 1-methylquinolin-2(1H)-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The fluorine atom can enhance binding affinity and selectivity for the target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the fluorine and methyl groups.
1-Methylquinolin-2(1H)-one: Similar structure but lacks the fluorine atom.
7-Fluoroquinoline: Lacks the methyl group at the 1-position.
Uniqueness
7-Fluoro-1-methylquinolin-2(1H)-one is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and biological activity, while the methyl group can affect the compound’s solubility and binding interactions.
Properties
IUPAC Name |
7-fluoro-1-methylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIESZQAOEWUDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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